molecular formula C10H8Cl8 B166800 Toxaphene CAS No. 8001-35-2

Toxaphene

Cat. No.: B166800
CAS No.: 8001-35-2
M. Wt: 411.8 g/mol
InChI Key: OEJNXTAZZBRGDN-UHFFFAOYSA-N
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Description

Toxaphene (CAS No. 8001-35-2) is a complex mixture of polychlorinated bornanes, camphenes, and related terpenes, first commercialized in 1945 as the insecticide Hercules 3965 . It contains over 32,000 congeners, with approximately 600 identified via chromatography . Historically, it was mass-produced for agricultural use, particularly in cotton farming, and as a piscicide to control fish populations . Its persistence, volatility, and lipophilicity have led to global environmental dispersion, including accumulation in Arctic ecosystems and human adipose tissue . This compound’s production ceased in the 1980s due to environmental and health concerns, but its legacy residues remain a focus of regulatory and scientific scrutiny.

Scientific Research Applications

Historical Context and Agricultural Use

Toxaphene in Agriculture:

  • Introduced in 1948, this compound became one of the most heavily utilized insecticides in the United States during the 1960s and 1970s. It was primarily applied to cotton crops to control pests such as the Heliothis/boll weevil complex and army cutworms .
  • Economic assessments indicated that this compound application could lead to substantial increases in crop yields, with estimated economic benefits reaching hundreds of millions of dollars annually for various crops like cotton and wheat .

Analytical Methods for this compound Detection

Detection Techniques:

  • Various analytical techniques have been developed to detect and quantify this compound in environmental and biological samples. Gas chromatography coupled with electron capture detection (GC/ECD) has been widely used due to its sensitivity and cost-effectiveness .
  • More advanced methods like multidimensional gas chromatography (MDGC) have improved selectivity for detecting individual congeners of this compound, which is crucial since different congeners exhibit varying toxicological effects .

Biomarkers of Exposure:

  • Sensitive methods have been established for detecting this compound levels in human blood and milk fat, allowing researchers to assess recent exposure levels. These methods are essential for understanding the health effects of long-term exposure to low levels of this compound .

Biodegradation Studies

Microbial Biodegradation:

  • Research has focused on the biodegradation pathways of this compound by microbial communities. Studies indicate that certain microorganisms can metabolize this compound, potentially reducing its environmental persistence .
  • The biodegradation process is influenced by the structure of the congeners present; coplanar congeners tend to exhibit more significant toxicological effects and are more readily degraded by microbes .

Health Implications and Toxicology

Toxicological Studies:

  • This compound has been associated with various health risks, including carcinogenic effects observed in animal studies, particularly concerning liver and thyroid tumors .
  • Understanding the toxicity of specific congeners is vital for assessing risks related to human exposure. Research into enantiomeric differences reveals that different forms may be metabolized at different rates, impacting their toxicity profiles .

Regulatory Status and Environmental Impact

Regulatory Actions:

  • Due to its persistence in the environment and potential health risks, this compound has been banned or restricted in many countries. The Environmental Protection Agency (EPA) has classified it as a hazardous substance due to its bioaccumulative properties and toxic effects on wildlife .

Environmental Monitoring:

  • Ongoing environmental monitoring is crucial for assessing the presence of this compound in ecosystems. Studies have developed models to predict local concentrations based on emission data, helping identify pollution hotspots .

Comparison with Similar Compounds

Structural and Compositional Differences

Toxaphene’s complexity distinguishes it from other organochlorine compounds:

  • Polychlorinated Biphenyls (PCBs): Unlike PCBs (209 congeners), this compound’s 32,000+ congeners arise from chlorination of camphene and bornane skeletons, leading to greater stereochemical diversity .
  • DDT/DDE: While DDT and its metabolite DDE are single compounds, this compound’s multicomponent nature complicates risk assessment. However, atmospheric transport studies show strong correlations between this compound and DDE concentrations, indicating shared agricultural origins in the southern U.S. .
  • Chlorinated Pulp Byproducts: Chlorine bleaching of wood pulp generates compounds structurally similar to this compound but with lower chlorine content (e.g., chlorinated camphenes). These lack the insecticidal activity of this compound but may pose comparable environmental risks .

Table 1: Structural and Functional Comparison

Compound Congeners Primary Use Chlorine Content Environmental Half-Life (Years)
This compound >32,000 Insecticide, piscicide 67–69% Cl 2–12 (varies by congener)
PCBs 209 Industrial fluids, insulators 42–60% Cl 3–20
DDT 1 Insecticide 50% Cl 2–15
Chlordane 147 Termiticide, insecticide 60–66% Cl 1–4

Analytical Challenges

This compound’s analysis is more demanding than other organochlorines due to its congener diversity:

  • Gas Chromatography (GC): Unlike PCBs or DDT, this compound requires multidimensional GC (MDGC) or heart-cut techniques to resolve co-eluting congeners .
  • Mass Spectrometry (MS): Electron ionization (EI) tandem MS improves sensitivity for octa- and nonachlorinated congeners (e.g., Parlar #26, #62), reducing interference from PCBs and chlordanes .
  • Photodechlorination: this compound’s stability under UV irradiation (254 nm) allows selective quantification in the presence of degradable chlorinated hydrocarbons like DDT .

Table 2: Analytical Methods for Organochlorines

Compound Preferred Method Key Challenges Detection Limit (pg/g)
This compound MDGC-ECD/MS/MS Congener co-elution, matrix effects 1–10
PCBs GC-ECD/HRMS Isomer separation 0.1–1
DDT GC-ECD Degradation to DDE 0.5–5

Toxicological Profiles

  • Neurotoxicity: this compound induces neurobehavioral effects (e.g., impaired learning) in mammals, similar to DDT but distinct from PCB-mediated endocrine disruption .

Environmental Behavior

  • Persistence: Highly chlorinated this compound congeners (e.g., Parlar #50) persist in sediments for decades, akin to PCB-153 . Less chlorinated congeners degrade faster under microbial action, producing intermediates with variable toxicity .
  • Bioaccumulation: this compound’s bioaccumulation factors (BAFs) in Arctic marine mammals (10–16 µg/g lipid) exceed those of DDT but are lower than PCBs .

Regulatory Status

  • Global Standards: Only Germany regulates this compound in fish (0.1 mg/kg wet weight), whereas DDT and PCBs face broader restrictions under the Stockholm Convention .
  • Atmospheric Transport: Southern U.S. cotton farms remain primary sources of airborne this compound, unlike PCBs, which originate from industrial regions .

Biological Activity

Toxaphene, a complex mixture of chlorinated camphenes, was widely used as an insecticide until its ban in the United States in 1990 due to its environmental persistence and potential health hazards. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

Chemical Composition and Properties

This compound is primarily composed of more than 670 different chemical compounds, with the most notable being the camphene derivatives. Its chemical structure contributes to its lipophilicity and persistence in the environment, leading to bioaccumulation in wildlife and humans.

Mechanisms of Toxicity

The toxicity of this compound is attributed to several mechanisms:

  • Neurotoxicity : this compound affects the nervous system, evidenced by studies showing significant impacts on neurobehavioral functions in animal models. For instance, exposure to this compound has been linked to decreased locomotor activity and impaired cognitive functions in rats .
  • Immunotoxicity : Research indicates that this compound can depress immune responses. A study on cynomolgus monkeys revealed a LOAEL (Lowest Observed Adverse Effect Level) of 0.4 mg/kg/day for decreased antibody responses . The compound significantly reduced IgM responses following immunization with sheep red blood cells.
  • Endocrine Disruption : this compound exhibits anti-androgenic effects, which disrupt normal hormonal functions. Transcriptomic analyses have shown alterations in androgen receptor signaling pathways in male reproductive tissues .
  • Hepatotoxicity : Liver toxicity has been observed in various studies, with increased liver weights reported in animal models following this compound exposure. Elevated liver enzymes indicative of liver injury were noted in a case study involving human ingestion .

Cancer Risk Associations

Several epidemiological studies have explored the link between this compound exposure and cancer risk:

  • A study among pesticide applicators indicated a statistically significant increased risk for rectal cancer associated with this compound exposure (OR 2.1; 95% CI 1.2–3.6) and higher odds for those with prolonged exposure .
  • Another nested case-control study identified an association between this compound exposure and leukemia (OR 2.20; 95% CI 1.04–4.65) among agricultural workers .

Acute Toxicity Cases

Acute poisoning incidents have highlighted the dangers of this compound exposure. A report documented a fatal case involving a 9-month-old infant, where symptoms included convulsions after exposure to doses estimated at or above 10 mg/kg .

Animal Studies

Table 1 summarizes key findings from animal studies examining the effects of this compound:

Study ReferenceSpeciesDose (mg/kg/day)Observed Effects
Chernoff & Carver 1976Rats15NOAEL identified; decreased maternal weight gain
Koller et al. 1983Rats2.6Reduced IgG antibody response
Tryphonas et al. 2001Monkeys0.4Depressed humoral immunity
Chandra & Durairaj 1992Guinea Pigs300Increased liver weight without histopathological changes

Biodegradation Studies

Recent research into microbial biodegradation has shown potential pathways for the breakdown of this compound, highlighting the role of specific bacterial strains capable of degrading persistent organic pollutants (POPs). This could offer insights into remediation strategies for contaminated sites .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying toxaphene in environmental samples, and how do their detection limits compare?

this compound analysis typically employs gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). Key methods include EPA-approved protocols (e.g., Methods 508, 525, 608), which report method detection limits (MDLs) ranging from 0.05 to 1 µg/L depending on the matrix . For example, Method 508 achieves an MDL of 0.05 µg/L using GC-ECD, while Method 525 (GC-MS) offers lower detection limits but requires congener-specific calibration . Inter-laboratory validation, such as participation in round-robin studies, is critical to ensure comparability, with deviations >20% necessitating method re-evaluation .

Q. How can researchers address variability in this compound data across studies using different quantitation methods?

Data harmonization requires inter-method comparisons using certified reference materials (CRMs) and standardized protocols. For instance, Dr. Swackhamer’s lab validated total this compound measurements within 20% agreement across labs via sample exchanges . Researchers should also report homologue distributions (e.g., hexa- vs. decachlorinated congeners) to contextualize environmental degradation patterns .

Q. What strategies are recommended for conducting systematic literature reviews on this compound’s health effects?

Use structured search parameters (e.g., PubMed® filters for toxicology studies) and databases like Web of Science. Focus on endpoints such as carcinogenicity, neurotoxicity, and endocrine disruption. The U.S. EPA’s 2018 review highlights key studies, including case-control analyses from the Agricultural Health Study (e.g., Meyer et al., 2017 on rheumatoid arthritis) and animal bioassays . Exclude non-peer-reviewed sources and prioritize mechanistic data (e.g., genotoxicity assays) to resolve contradictions .

Advanced Research Questions

Q. How can computational toxicology methods address data gaps for weathered this compound and individual congeners?

Quantitative structure-activity relationship (QSAR) models, such as EPA’s EPISuite™ or the OECD Toolbox, predict toxicity for understudied congeners. These tools estimate properties like bioaccumulation potential and endocrine activity based on chlorination patterns . However, validation against in vitro/in vivo data (e.g., estrogenicity assays) is essential, as weathered this compound’s composition differs significantly from technical mixtures .

Q. What methodological considerations are critical when reassessing this compound’s cancer potency factor using historical bioassays?

Re-evaluate dose-response data from foundational studies (e.g., NCI, 1979) with modern statistical models. The 2000 peer review panel recommended using liver tumor incidence in female mice (lower background variability) and applying linear extrapolation from the ED₁₀ (effective dose for 10% response) to derive a revised cancer potency factor of 0.1 (mg/kg/day)⁻¹, down from 1.1 . Incorporate mechanistic evidence (e.g., non-genotoxic pathways) to justify departures from default assumptions .

Q. How can congener-specific analysis resolve discrepancies in this compound’s environmental fate and toxicological impacts?

Focus on persistent congeners (e.g., Parlar #26, #50) using multidimensional GC (GC×GC) or enantiomer-selective separations. For example, atmospheric transport studies in the Great Lakes identified congener ratios shifting from technical mixtures due to differential degradation . Pair this with toxicokinetic models to prioritize bioaccumulative congeners in risk assessments .

Q. What experimental designs are optimal for evaluating this compound’s endocrine disruption potential in epidemiological studies?

Use nested case-control designs with biomarker measurements (e.g., blood levels of p-26, p-50) and longitudinal health outcomes. The Kanazawa et al. (2012) cohort linked maternal this compound levels to developmental effects, though parity and gravidity confounders required adjustment . Combine this with in vitro assays (e.g., ER/AR receptor binding) to establish mechanistic plausibility .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers interpret conflicting epidemiological findings on this compound’s association with neurodegenerative diseases?

Reconcile results by stratifying analyses by exposure duration and congener profiles. For example, Kamel et al. (2012) found no significant link between this compound and ALS (OR = 2.0, 95% CI = 0.8–4.9), but small sample sizes limited power . Meta-analyses pooling agricultural cohorts and adjusting for co-exposures (e.g., organophosphates) are recommended .

Q. What steps ensure analytical precision in this compound quantitation when interferents like chlordane are present?

Implement isotope dilution techniques (e.g., ²¹⁰Pb-labeled internal standards) and negative ion chemical ionization (NICI)-MS to distinguish this compound homologues from interferents. Swackhamer et al. (1987) achieved 75 pg detection limits using m/z 340–449 clusters and corrected for chlordane via m/z 336–448 .

Q. Tables for Key Parameters

Analytical Method Detection Limit (µg/L) Key Congeners Detected Reference
EPA Method 508 (GC-ECD)0.05Total this compound
EPA Method 525 (GC-MS)0.02Parlar #26, #50
NICI-MS0.075Homologue-specific
Health Endpoint Study Type Key Finding Reference
Liver CancerMouse bioassayED₁₀ = 12.5 mg/kg/day
Rheumatoid ArthritisCase-control (Agricultural Health Study)OR = 1.44 (ever-use)
Developmental ToxicityCohort (Kanazawa et al.)↑ Congeners with maternal age

Properties

IUPAC Name

1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2
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InChI Key

OEJNXTAZZBRGDN-UHFFFAOYSA-N
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Canonical SMILES

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Source PubChem
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Molecular Formula

C10H8Cl8
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DSSTOX Substance ID

DTXSID90858936
Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
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Molecular Weight

411.8 g/mol
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Physical Description

Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]
Record name TOXAPHENE
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Boiling Point

Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes
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Record name Chlorinated camphene
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Flash Point

84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F
Record name TOXAPHENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003%
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Density

1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65
Record name TOXAPHENE
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Vapor Density

14.3 (air= 1)
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Vapor Pressure

0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg
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Record name TOXAPHENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Yellow waxy solid., Amber, waxy solid.

CAS No.

8001-35-2, 1852481-29-8
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toxaphene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Toxaphene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.